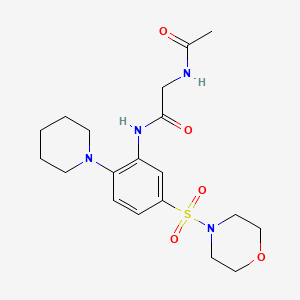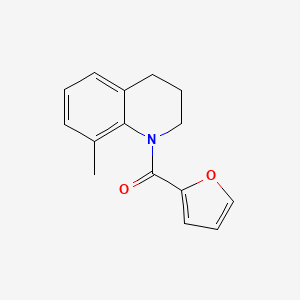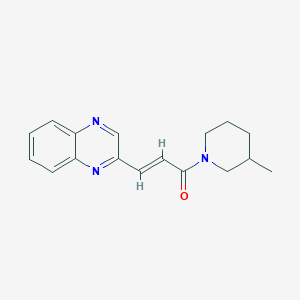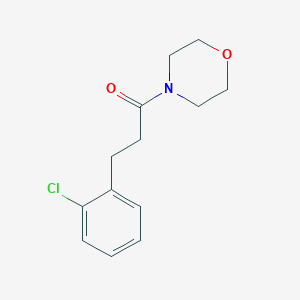
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a chemical compound that is commonly referred to as AMPP. This compound is synthesized in the laboratory and is used for scientific research purposes. AMPP has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the field of pharmacology.
Wirkmechanismus
AMPP is a selective antagonist of P2X7 receptor. This means that it binds to the receptor and prevents its activation by other molecules. P2X7 receptor is known to be involved in the release of pro-inflammatory cytokines and the induction of cell death. By blocking this receptor, AMPP can modulate these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
AMPP has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, AMPP has been found to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPP in lab experiments is its selectivity for P2X7 receptor. This allows researchers to specifically study the effects of blocking this receptor without interfering with other cellular processes. However, one limitation of using AMPP is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate results.
Zukünftige Richtungen
For research involving AMPP include potential therapeutic applications and elucidating the molecular mechanisms involved in its interaction with P2X7 receptor.
Synthesemethoden
The synthesis of AMPP involves the reaction of 2-acetamido-N-(2-chloro-5-nitrophenyl)acetamide with morpholine and piperidine. The resulting compound is then treated with sodium sulfite to obtain AMPP. This synthesis method has been optimized to ensure high yields of the compound.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively used in scientific research as a tool to study the mechanism of action of various drugs. The compound has been found to interact with a specific site on the surface of cells, known as P2X7 receptor. This receptor is involved in the regulation of immune responses and cell death. By studying the interaction between AMPP and P2X7 receptor, researchers can gain insights into the molecular mechanisms involved in these processes.
Eigenschaften
IUPAC Name |
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-15(24)20-14-19(25)21-17-13-16(29(26,27)23-9-11-28-12-10-23)5-6-18(17)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVZLRARBPIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)


![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)




![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)

![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)